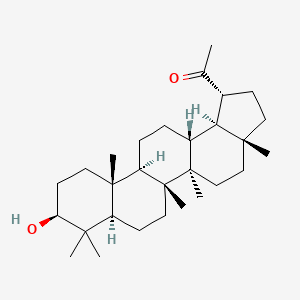
Eicosapentaenoic Acid Quant-PAK
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The eicosapentaenoic acid (EPA) Quant-PAK has been designed for the convenient, precise quantification of EPA by GC- or LC-MS. It includes a 50 µg vial of EPA-d5 and a precisely weighed vial of unlabeled EPA, with the precise weight (2-4 mg) indicated on the vial. This unlabeled EPA can be used to quantify the EPA-d5 standard by constructing a standard curve of peak intensity ratios (deuterated versus unlabeled).
Applications De Recherche Scientifique
Eicosapentaenoic Acid in Mental Health
Eicosapentaenoic acid (EPA) has shown promise in the treatment of schizophrenia and first-episode psychosis. In schizophrenia, EPA as an add-on treatment resulted in significant reductions in symptom scores, suggesting its efficacy in chronic, severe cases (Emsley et al., 2002). Another study found that EPA supplementation alters brain metabolism in first-episode psychosis, suggesting a potential mechanism of action in mental health disorders (Berger et al., 2008).
EPA in Neurodegenerative Diseases
Research indicates that EPA might be beneficial in treating neurodegenerative diseases. It has been used in various psychiatric and neurodegenerative conditions due to its anti-inflammatory and neuroprotective effects, showing improvements in symptoms of diseases like Huntington's (Song & Zhao, 2007).
EPA in Inflammatory and Autoimmune Diseases
EPA has been studied for its potential therapeutic effect on autoimmune encephalomyelitis, suggesting its use against multiple sclerosis. It significantly lowered clinical scores and inhibited inflammatory cytokine production (Unoda et al., 2013). Additionally, EPA demonstrates potential in controlling oxidative stress-induced osteoarthritis progression, highlighting its role in inflammatory diseases (Sakata et al., 2015).
EPA in Cancer Research
EPA has been explored for its role in cancer cachexia and as a potential anti-cachexia therapy. Although early studies showed promise, larger clinical trials reported minimal benefits. This variability indicates the need for further research to understand its effectiveness in cancer-associated conditions (Jatoi, 2005). EPA also attenuated the development of hepatocellular carcinoma associated with obesity in a dietary obesity model, suggesting its potential in cancer prevention (Inoue-Yamauchi et al., 2017).
EPA in Cardiovascular Health
Studies have highlighted the impact of EPA on coronary plaque stabilization, indicating its role in cardiovascular health. The Japan EPA Lipid Intervention Study showed EPA's efficacy in preventing coronary artery disease in hypercholesterolemic patients (Shintani & Kawasaki, 2012).
Propriétés
Synonymes |
EPA Quant-PAK; Timnodonic Acid Quant-PAK |
|---|---|
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



